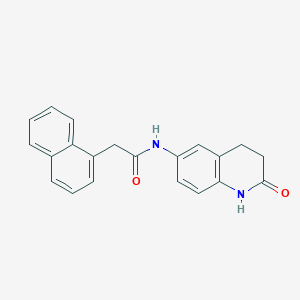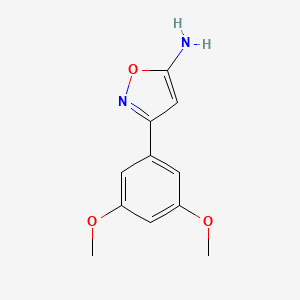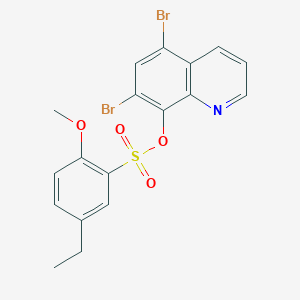![molecular formula C13H11N3O2S B2496194 N-(4,6-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide CAS No. 919860-32-5](/img/structure/B2496194.png)
N-(4,6-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,6-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the isoxazole ring further enhances its potential biological activities, making it a compound of interest in medicinal chemistry and pharmaceutical research .
Biochemical Analysis
Biochemical Properties
N-(4,6-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the biosynthesis of prostaglandins . By inhibiting COX-2, this compound can reduce inflammation and pain. Additionally, this compound interacts with various proteins involved in cell signaling pathways, potentially modulating their activity and influencing cellular responses.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In cancer cells, this compound has demonstrated cytotoxic effects, leading to cell death through apoptosis . It also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation and survival . Furthermore, this compound can influence gene expression by modulating transcription factors and other regulatory proteins, thereby affecting cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound binds to the active site of COX-2, inhibiting its enzymatic activity and reducing the production of pro-inflammatory prostaglandins . Additionally, this compound can interact with other enzymes and proteins, leading to their inhibition or activation. These interactions result in changes in gene expression, which can alter cellular processes and responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of COX-2 activity and persistent anti-inflammatory effects . The compound’s effects on cellular function may diminish over time due to adaptive cellular responses.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound exhibits anti-inflammatory and analgesic effects without significant adverse effects . At higher doses, toxic effects such as gastrointestinal irritation and liver toxicity have been observed . These findings suggest that careful dosage optimization is necessary to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that can be excreted from the body . Additionally, this compound can affect metabolic flux by modulating the activity of key enzymes involved in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can bind to plasma proteins, facilitating its distribution throughout the body . Additionally, this compound can interact with specific transporters that mediate its uptake into cells, influencing its localization and accumulation within different tissues .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it exerts its effects . The localization of this compound can impact its activity and function, as it may interact with different biomolecules depending on its subcellular distribution .
Preparation Methods
The synthesis of N-(4,6-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 4,6-dimethylbenzo[d]thiazole with isoxazole-5-carboxylic acid in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) . The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using microwave irradiation or one-pot multicomponent reactions .
Chemical Reactions Analysis
N-(4,6-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol, catalysts such as piperidine, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used, but they generally include oxidized, reduced, or substituted derivatives of the original compound .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(4,6-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it targets bacterial and fungal cell membranes, disrupting their integrity and leading to cell death . In cancer therapy, it inhibits key enzymes and signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway . Molecular docking studies have shown that the compound binds to the active sites of these enzymes, blocking their activity and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
N-(4,6-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide can be compared with other benzothiazole derivatives and isoxazole-containing compounds. Similar compounds include:
Benzothiazole derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole exhibit similar antimicrobial and anticancer activities.
Isoxazole-containing compounds: Isoxazole derivatives such as 3,5-dimethylisoxazole and 4-isoxazolecarboxylic acid also show diverse biological activities.
The uniqueness of this compound lies in its combined structural features of both benzothiazole and isoxazole rings, which contribute to its enhanced biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c1-7-5-8(2)11-10(6-7)19-13(15-11)16-12(17)9-3-4-14-18-9/h3-6H,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXLDOJRSMWSSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=NO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid](/img/structure/B2496113.png)
![N-(4-fluorobenzyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2496115.png)



![7-(4-(2-methoxyethyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2496124.png)

![Methyl 4-(4-(thiazol-2-yloxy)-[1,4'-bipiperidine]-1'-carbonyl)benzoate](/img/structure/B2496126.png)
![2-(3-(Azepan-1-ylsulfonyl)-4-chlorophenyl)benzo[d]thiazole](/img/structure/B2496128.png)




